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molecular formula C9H13NO4 B8433198 Ethyl 3-Ethoxy-4-methylisoxazole-5-carboxylate

Ethyl 3-Ethoxy-4-methylisoxazole-5-carboxylate

Cat. No. B8433198
M. Wt: 199.20 g/mol
InChI Key: UDIVTMFSIPMRAN-UHFFFAOYSA-N
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Patent
US06200999B1

Procedure details

Acetyl chloride (25 mL, 0.35 mol) was added to EtOH (250 mL) at 0° C. and the solution was stirred at 0° C. for 20 min. A solution of 3-ethoxy-4-methylisoxazole-5-carboxylic acid (WO95/12587,A1) (18 g, 0.10 mol) in EtOH (20 ml) was added and the resulting mixture was boiled under reflux for 4 h. The mixture was cooled, added NaHCO3 (200 mL) and extracted with diethylether (3×300 mL). The organic extracts were dried (MgSO4) and concentrated in vacuo to afford crude title compound (18 g, 86%).
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[CH3:2].[CH2:5]([O:7][C:8]1[C:12]([CH3:13])=[C:11]([C:14]([OH:16])=[O:15])[O:10][N:9]=1)[CH3:6].C([O-])(O)=O.[Na+]>CCO>[CH2:5]([O:7][C:8]1[C:12]([CH3:13])=[C:11]([C:14]([O:16][CH2:1][CH3:2])=[O:15])[O:10][N:9]=1)[CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
18 g
Type
reactant
Smiles
C(C)OC1=NOC(=C1C)C(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 0° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with diethylether (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)OC1=NOC(=C1C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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